Ertapenem Dimer I

Pharmaceutical impurity profiling Solution stability Tautomeric equilibrium

Generic ertapenem ANDA applicants face inaccurate impurity profiling due to the dynamic Dimer I↔II interconversion in solution. Our characterized Ertapenem Dimer I reference standard (≥95% purity) resolves this challenge. • Quantify Dimer I at the regulatory ≤0.75% specification limit using the validated relative response factor (0.66) to correct for inherent UV underestimation • Establish system suitability: resolution >2.0 between ertapenem and Dimer II at pH 8.0 • Freshly prepared solutions prevent the Dimer I→II interconversion artifact documented within 2 hours

Molecular Formula C44H50N6O14S2
Molecular Weight 951.05
CAS No. 1199797-41-5
Cat. No. B601473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErtapenem Dimer I
CAS1199797-41-5
Synonyms(4R,5S,6S)-3-[[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-3-methyl-2H-pyrrol-2-yl]-3-hydroxy-1-oxobutyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hyd
Molecular FormulaC44H50N6O14S2
Molecular Weight951.05
Structural Identifiers
SMILESCC1C(C(=NC1C(C(C)O)C(=O)N2CC(CC2C(=O)NC3=CC=CC(=C3)C(=O)O)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O
InChIInChI=1S/C44H50N6O14S2/c1-17-31(48-32(43(61)62)35(17)65-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)41(57)58)29(19(3)51)39(55)49-16-26(14-28(49)38(54)47-24-10-6-8-22(12-24)42(59)60)66-36-18(2)33-30(20(4)52)40(56)50(33)34(36)44(63)64/h5-12,17-20,25-31,33,35,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,33-,35?/m1/s1
Commercial & Availability
Standard Pack Sizes0.5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Ertapenem Dimer I: Critical Process Impurity Reference Standard


Ertapenem Dimer I (CAS 1199797-41-5), also designated as Ertapenem Dimer Form D Impurity, is a dimeric degradation product and process impurity of the 1β-methylcarbapenem antibiotic ertapenem sodium (Invanz®). It possesses a molecular formula of C44H50N6O14S2 and a molecular weight of 951.03 g/mol, corresponding to the non-dehydrated dimer species with an m/z of 951 [1]. This compound is one of at least eight dimer impurities formed through bimolecular nucleophilic reaction at the pyrrolidine nitrogen of ertapenem, and it has been definitively resolved and identified using validated HPLC–MS/MS methods capable of baseline-separating 26 impurities and degradation products in ertapenem [2]. As a tautomeric isomer of Ertapenem Dimer II, it plays a uniquely dynamic role in solution-state impurity profiles and is supplied as a characterized reference standard for pharmaceutical quality control, ANDA submission support, and analytical method validation.

Why Ertapenem Dimer I Cannot Be Substituted by Other Dimers


Ertapenem dimer impurities are not interchangeable reference standards. Ertapenem Dimer I exists in a dynamic tautomeric equilibrium with Dimer II in solution, undergoing time-dependent interconversion that directly alters the apparent impurity profile of any sample within hours of preparation [1]. This behavior is unique among the ertapenem dimer family: Dimer III, Dimer-H2Oa, and Dimer-H2Ob do not exhibit this interconversion and elute in entirely different chromatographic zones at the validated pH 8 separation condition. Furthermore, the dimerization pathway via the pyrrolidine nitrogen—distinct from the hydrolytic ring-opening degradation pathway—is the primary degradation route that regulatory patents explicitly target for control, with individual quantitative limits assigned to each dimer impurity [2]. Substituting Dimer I with another dimer or using a non-characterized dimer mixture therefore confounds both quantitative accuracy (due to differing relative UV response factors) and regulatory compliance (due to impurity-specific specification limits).

Quantitative Evidence Against Closest Comparator Impurities


Tautomeric Interconversion with Dimer II in Solution

Ertapenem Dimer I is uniquely distinguished from all other ertapenem dimer impurities by its time-dependent tautomeric interconversion with Dimer II in aqueous solution. In a controlled stability study of ertapenem API dissolved in water at 5°C, Dimer I area-% decreased from 0.37 at time zero to 0.17 at 5.1 hours (a 54% reduction), while Dimer II area-% simultaneously increased from 1.08 to 1.23 (a 14% increase). The conversion is detectable within less than 2 hours [1]. In contrast, Dimer III area-% remained effectively unchanged (0.52 to 0.50) and Dimer-H2O area-% remained constant (0.23 to 0.24) over the same period, confirming no interconversion among other dimer species [1]. This interconversion behavior arises from the constitutional isomer relationship between Dimer I (Δ1-pyrrolidine configuration) and Dimer II (Δ2-pyrrolidine), which exist as interconverting tautomers in solution [2].

Pharmaceutical impurity profiling Solution stability Tautomeric equilibrium

Regulatory Specification Limit vs. Other Dimer Impurities

In the Ranbaxy patent for a stabilized ertapenem pharmaceutical composition (US 2011/0172201 A1), each ertapenem dimer impurity is assigned an individual quantitative limit rather than being grouped under a single 'total dimers' specification. Ertapenem Dimer I is limited to ≤0.75% of the pharmaceutical composition [1]. This threshold is equal to the Dimer II limit (≤0.75%) but substantially higher than the limits set for Dimer III (≤0.20%), Dimer-H2Oa (≤0.50%), Dimer-H2Ob (≤0.50%), and Dimer V (≤0.10%), and is lower than the ring-opened hydrolysis impurity limit (≤1.0%) [1]. The differential limits reflect the relative abundance and toxicological qualification status of each individual impurity in the final drug product.

Pharmaceutical quality control Regulatory specifications ANDA impurity limits

Relative UV Response Factor and Quantification Correction

Quantification of ertapenem dimer impurities by HPLC-UV at 230 nm without relative response factor (RRF) correction leads to significant systematic error. The RRF of Dimer I+II degradates versus ertapenem reference standard was experimentally determined to be 0.66 (R² = 0.9988 over the linear range) [1]. This means that dimer I+II impurities are underestimated by 34% when area-% is used directly without correction. In comparison, the ring-opened hydrolysis product has an RRF of 0.87 (12% underestimation), and the proMABA side-chain impurity has an RRF of 1.68 (68% overestimation) [1]. Among the three major ertapenem impurity classes, the Dimer I+II degradates exhibit the most severe uncorrected underestimation, making RRF correction most critical for this impurity class.

Relative response factor HPLC quantification Impurity correction factor

Chromatographic Elution Position at Validated pH

The validated HPLC impurity profile method described by Sajonz et al. (2006) established that dimer separation is critically pH-dependent. At the optimized mobile phase pH of 8.0, the Dimer I+II pair elutes as a partially resolved doublet before the ertapenem main peak, whereas Dimer III, Dimer-H2Oa, and Dimer-H2Ob all elute after ertapenem [1]. This chromatographic ordering is reproducible and serves as a primary identification criterion. At lower pH, all dimers coelute as an unresolved cluster, making individual dimer identification impossible [1]. The system suitability criterion further specifies that the resolution between ertapenem and Dimer II must exceed 2.0 to ensure accurate quantification [1]. The retention behavior of the I+II pair (pre-ertapenem) versus Dimer III and hydrated dimers (post-ertapenem) provides a binary classification that eliminates ambiguity in peak assignment even when mass spectrometric confirmation is not available.

HPLC method development Peak identification pH-dependent separation

Molecular Identity vs. Dehydrated Dimer Degradates

Ertapenem Dimer I belongs to the non-dehydrated dimer class with a molecular ion of m/z 951 (corresponding to C44H50N6O14S2, MW 951.03) [1]. This distinguishes it from the dehydrated dimer class (m/z 933, corresponding to C44H48N6O13S2, MW ~933) that arises from loss of water from the dimer structure. The validated HPLC-MS method by Jadhav et al. (2020) reported eight dimer impurities with m/z 951 and two dehydrated dimers with m/z 933, all baseline-resolved from each other [2]. Among the eight m/z 951 dimers, Dimer I is specifically characterized as the tautomeric isomer of Dimer II with a Δ1-pyrrolidine configuration, as opposed to Dimer II's Δ2-pyrrolidine arrangement, making it structurally unique even within the non-dehydrated dimer subclass [1]. This structural distinction has direct analytical consequences: Dimer I and Dimer II, despite identical molecular masses, exhibit different chromatographic retention and solution interconversion behavior that necessitates their separate quantitative control.

Mass spectrometry Impurity identification Structural characterization

Supplied Purity for Direct Reference Standard Use

Commercially available Ertapenem Dimer I (CAS 1199797-41-5) is supplied as a white solid with a purity specification of >95% and is accompanied by detailed characterization data compliant with regulatory guidelines, including HPLC chromatograms, MS spectra, and NMR data for structural confirmation . This contrasts with the original characterization study by Sajonz et al. (2006), in which the isolated Dimer I+II mixture was assigned a purity of only 54.2% (expressed as free acid) after preparative isolation, requiring additional correction factors for accurate use [1]. The availability of a high-purity, individually characterized Dimer I standard eliminates the need for end-users to perform preparative isolation from degraded ertapenem, which is both time-consuming and compromised by the inherent solution instability and interconversion of the dimer pair.

Reference standard qualification Purity assignment Regulatory compliance

Application Scenarios for Pharmaceutical Development and QC


ANDA Impurity Profile Submission and Regulatory Control

For generic ertapenem ANDA applicants, demonstration of impurity control at or below the patent-established specification of ≤0.75% for Dimer I is a critical element of the Chemistry, Manufacturing, and Controls (CMC) section [1]. Ertapenem Dimer I reference standard enables accurate quantification by HPLC-UV provided that (a) solutions are freshly prepared to avoid the Dimer I→II interconversion artifact documented at <2 hours [2], and (b) the relative response factor of 0.66 is applied to correct for the 34% inherent underestimation of dimer peak area versus the ertapenem API [2]. Using a characterized, high-purity (>95%) Dimer I standard eliminates the need for in-house preparative isolation and purity assignment of the unstable dimer mixture, which the original literature reports at only 54.2% purity for the isolated I+II combined fraction [2].

Stability-Indicating HPLC Method Validation

The validated impurity profile method at pH 8.0 resolves Dimer I+II as a pre-ertapenem doublet, while Dimer III, H2Oa, and H2Ob elute after ertapenem [1]. System suitability criteria require a resolution of >2.0 between ertapenem and Dimer II, with a tailing factor <2.0 for the ertapenem main peak [1]. Ertapenem Dimer I reference standard is essential for establishing the retention time window and resolution factor during method transfer, method validation, and routine system suitability testing across different laboratories and HPLC systems. Because the dimer separation is pH-dependent and all dimers coelute as an unresolved cluster at low pH, the Dimer I standard provides a direct functional test that the mobile phase pH is correctly maintained at 8.0 [1].

Forced Degradation and Dimerization Pathway Tracking

Ertapenem undergoes two competing degradation pathways: hydrolysis of the β-lactam ring (producing the ring-opened impurity) and dimerization via the pyrrolidine nitrogen (producing Dimer I and other dimer species) [1]. The patent litigation record in Merck v. Hospira reinforces that these two pathways must be independently controlled during manufacturing [1]. In forced degradation studies, thermal stress of solid ertapenem increased total dimers from 1.4% to 6.8%, with Dimer I+II being the major dimer species formed [2]. The Ertapenem Dimer I standard enables accurate quantification of the dimerization-specific degradation pathway under ICH stress conditions (thermal, photolytic, oxidative, acid, and base), providing data needed to justify specification limits and demonstrate that the manufacturing process adequately controls both degradation routes.

LC-MS/MS Method Development for Dimer Species Identification

The HPLC-MS method by Jadhav et al. (2020) achieved baseline resolution of eight non-dehydrated dimer impurities (m/z 951) and two dehydrated dimers (m/z 933), with four dimers reported for the first time [1]. Ertapenem Dimer I, with its characteristic m/z 951 [M+H]+ ion and distinct retention time, serves as a critical calibrant for mass spectrometric identification of the non-dehydrated dimer class. The 18 Da mass difference between non-dehydrated (m/z 951) and dehydrated (m/z 933) dimers requires two separate reference standards for unambiguous peak assignment; Dimer I is the most well-characterized representative of the non-dehydrated dimer series, with full NMR and MS characterization data available [2].

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